



Application Note: Spectrophotometric Determination of Copper in Wastewater Using 3,5-DiBr-PAESA

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Compound of Interest		
Compound Name:	3,5-DiBr-PAESA	
Cat. No.:	B15556631	Get Quote

Abstract

This application note details a simple, sensitive, and cost-effective colorimetric method for the quantitative determination of trace copper (Cu) ions in wastewater samples. The method is based on the reaction of copper ions with the chromogenic reagent 4-(3,5-dibromo-2pyridylazo)-N-Ethyl-N-(3-sulphopropyl)aniline, commonly known as 3,5-DiBr-PAESA. In an acidic medium, copper forms a stable, colored chelate with 3,5-DiBr-PAESA, which can be quantified by measuring its absorbance at approximately 580 nm.[1] This protocol provides detailed procedures for sample preparation, reagent formulation, and spectrophotometric analysis, making it suitable for environmental monitoring and industrial effluent analysis.

Principle of the Method

The determination of copper concentration is based on a direct colorimetric assay. In a weakly acidic environment (pH ~4.7), copper is released from any existing complexes within the sample.[2] A reducing agent, such as ascorbic acid, reduces cupric ions (Cu2+) to the cuprous state (Cu⁺).[2] These Cu⁺ ions then react with **3,5-DiBr-PAESA** to form a stable, blue-colored chelate.[3] The intensity of the color produced is directly proportional to the total copper concentration in the sample.[1] The absorbance of this complex is measured at a maximum wavelength (λ max) of 580 nm to quantify the copper content.[1][4]

Key Analytical Parameters



The performance of the **3,5-DiBr-PAESA** method for copper determination in wastewater is summarized below. Data is compiled from relevant studies and typical assay performance.

Parameter	Value	Reference
Wavelength (λmax)	580 nm (acceptable range: 570-590 nm)	[1][3][4]
Linearity Range	6.25 - 50 ng/mL	[1]
Limit of Detection (LOD)	0.02 ng/mL	[1]
Limit of Quantitation (LOQ)	0.1 ng/mL	[1]
Optimal pH	~4.7 (Acidic Medium)	[1][2]
Incubation Time	10 - 15 minutes	[1][2][3]
Incubation Temperature	Room Temperature (20-25°C) or 37°C	[1][2]
Relative Standard Deviation	2 ± 1 %	[1]

Experimental Protocols

3.1. Required Materials and Reagents

- · Reagents:
 - Chromogenic Reagent: 4-(3,5-dibromo-2-pyridylazo)-N-Ethyl-N-(3-sulphopropyl)aniline
 (3,5-DiBr-PAESA).[1]
 - Buffer Solution: Acetate buffer (pH 4.7).[1][2]
 - Reducing Agent: Ascorbic acid.[2]
 - Copper Standard Stock Solution: 1000 mg/L Copper (Cu²⁺) standard, commercially available or prepared from copper sulfate pentahydrate (CuSO₄·5H₂O).
 - Acids: Nitric acid (HNO₃) or Hydrochloric acid (HCl) for cleaning glassware.



- Deionized or Distilled Water.
- Apparatus:
 - Spectrophotometer or microplate reader capable of measuring absorbance at 580 nm.[1]
 [4]
 - o pH meter.
 - Calibrated micropipettes and tips.[3]
 - Volumetric flasks and glassware (acid-washed).[3]
 - Cuvettes or 96-well microplates.
 - Centrifuge.

3.2. Preparation of Solutions

- Working Reagent: Commercial kits often provide a ready-to-use working solution or two
 separate reagents to be mixed before use.[2][4] Typically, this involves dissolving a
 powdered reducing agent (like ascorbic acid) into the buffer/chromogen solution.[2] Prepare
 fresh solution before use as per manufacturer instructions.
- Copper Standard Solutions (Calibration Curve):
 - Prepare an intermediate stock solution (e.g., 10 mg/L) by diluting the 1000 mg/L stock solution.
 - Perform serial dilutions of the intermediate stock solution with deionized water to prepare a series of calibration standards. For the range of 6.25-50 ng/mL, you may prepare standards at 0, 5, 10, 20, 30, 40, and 50 ng/mL.
- 3.3. Sample Preparation (Wastewater)
- Collect wastewater samples in clean, acid-washed plastic or glass bottles.



- For turbid samples containing suspended solids, centrifuge at 6,000 rpm for 15 minutes or filter through a 0.45 μ m filter.[3]
- Collect the supernatant or filtrate for analysis.[3]
- Measure the pH of the sample. If the sample pH is outside the range of 2.0 to 8.0, adjust it carefully by adding small amounts of dilute HCl or NaOH.[3]
- If the expected copper concentration is high, dilute the sample with deionized water to fall within the assay's linear range.[2]
- 3.4. Assay Procedure (Spectrophotometer Method)
- Blank: Pipette 50 µL of deionized water into a cuvette.
- Standards: Pipette 50 μL of each copper standard solution into separate cuvettes.
- Sample: Pipette 50 μL of the prepared wastewater sample into a cuvette.
- Reaction: Add 1.0 mL (1000 μL) of the Working Reagent to each cuvette.[2]
- Incubation: Mix well and incubate at room temperature (~25°C) for 10-15 minutes.[1][2]
- Measurement: Measure the absorbance of the standards and the sample against the reagent blank at 580 nm. The final color is typically stable for at least one hour.[2]

Note: Volumes can be scaled down for use in a microplate reader. A typical microplate procedure involves 12-20 μ L of sample/standard and 240-300 μ L of working reagent per well. [3][4]

3.5. Calculation

- Plot a calibration curve of absorbance versus the concentration of the copper standards.
- Determine the concentration of copper in the wastewater sample by interpolating its absorbance value on the calibration curve.



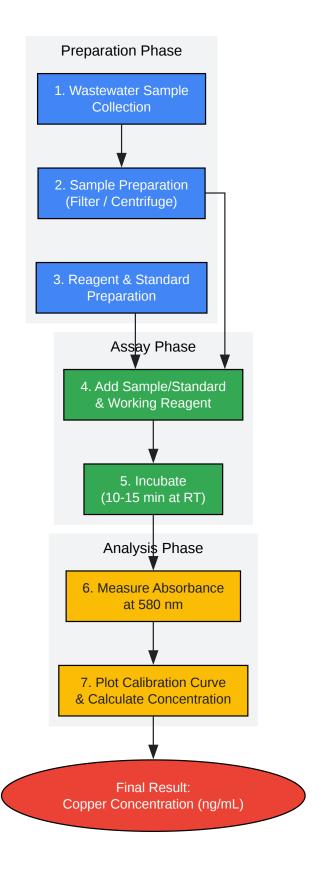
• If the sample was diluted, multiply the result by the dilution factor to obtain the original concentration.

Calculation Formula: Copper Concentration (ng/mL) = (Absorbance of Sample / Slope of Calibration Curve) × Dilution Factor

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the determination of copper in wastewater using the **3,5-DiBr-PAESA** method.





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